5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H6BrClN4 and a molecular weight of 285.53 g/mol . This compound is characterized by the presence of bromine, chlorine, and pyridine and pyrimidine rings, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyrimidine and 2-aminopyridine.
Coupling Reaction: The brominated intermediate is then coupled with 2-chloropyrimidine under palladium-catalyzed conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the pyridine and pyrimidine rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines and pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting cell proliferation disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the pyrimidine ring.
5-Bromo-2-chloropyrimidin-4-amine: Similar but with different substitution patterns on the pyrimidine ring.
5-Bromo-3-chloropyridin-2-amine: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine is unique due to its dual presence of pyridine and pyrimidine rings, which allows for versatile chemical modifications and a wide range of applications in various fields .
Properties
Molecular Formula |
C9H6BrClN4 |
---|---|
Molecular Weight |
285.53 g/mol |
IUPAC Name |
5-bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H6BrClN4/c10-5-3-6(8(12)14-4-5)7-1-2-13-9(11)15-7/h1-4H,(H2,12,14) |
InChI Key |
HGVSBLRWAXBVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=C(N=CC(=C2)Br)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.